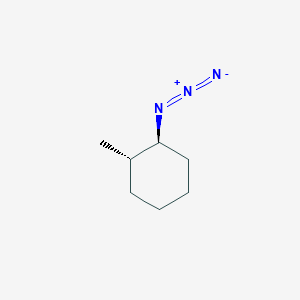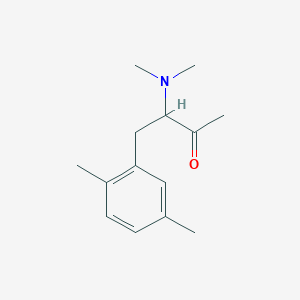
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a dimethylphenyl group, and a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of 2,5-dimethylphenylacetonitrile with 3-chloropropan-2-one in the presence of a base such as sodium hydride. This reaction is followed by the reduction of the nitrile group to an amine using hydrogen gas and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Dimethylamino)-4-(2,5-dimethylphenyl)butanoic acid.
Reduction: Formation of 3-(Dimethylamino)-4-(2,5-dimethylphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)-4-(2,4-dimethylphenyl)butan-2-one
- 3-(Dimethylamino)-4-(3,5-dimethylphenyl)butan-2-one
- 3-(Dimethylamino)-4-(2,6-dimethylphenyl)butan-2-one
Uniqueness
3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which influences its chemical reactivity and interactions. This structural arrangement can lead to distinct physical and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
719300-24-0 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
3-(dimethylamino)-4-(2,5-dimethylphenyl)butan-2-one |
InChI |
InChI=1S/C14H21NO/c1-10-6-7-11(2)13(8-10)9-14(12(3)16)15(4)5/h6-8,14H,9H2,1-5H3 |
Clé InChI |
LWHBAGNHWWOWRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CC(C(=O)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14218003.png)
![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)
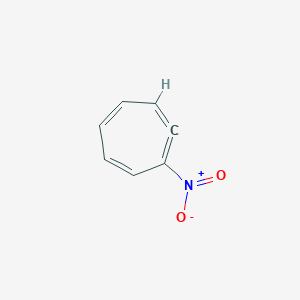
![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)

![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)
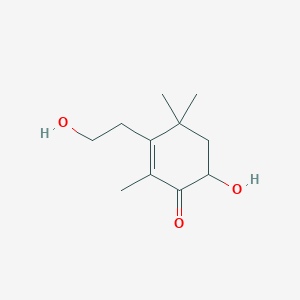
![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
![1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl-](/img/structure/B14218050.png)
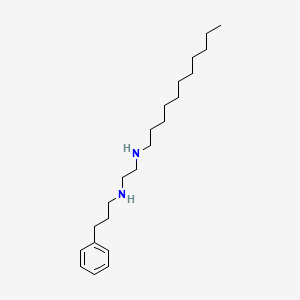
![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
